molecular formula C16H24N2O3S B5613171 N~1~-cyclopentyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5613171
M. Wt: 324.4 g/mol
InChI Key: AOVJLYSCEZIFMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds, like spiro-Meisenheimer adducts of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, involves specific base catalysis in methanol, followed by rearrangement reactions (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

  • Studies on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the molecular-electronic structure and steric hindrance effects on similar molecules (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Chemical Reactions and Properties

  • The synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors show the significance of sulfonamide and benzamide appendages in chemical reactions and properties (Cioffi et al., 2016).

Physical Properties Analysis

Chemical Properties Analysis

  • A study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provides a deep understanding of the chemical properties of related compounds, including molecular docking and bioassay studies (Al-Hourani et al., 2016).

properties

IUPAC Name

N-cyclopentyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-7-6-8-13(2)16(12)18(22(3,20)21)11-15(19)17-14-9-4-5-10-14/h6-8,14H,4-5,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVJLYSCEZIFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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